molecular formula C27H26FN5O2 B2443960 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1251703-26-0

1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2443960
CAS No.: 1251703-26-0
M. Wt: 471.536
InChI Key: BAHUOBMNNFYCTM-UHFFFAOYSA-N
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Description

1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide: is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, a methoxyphenyl sulfonyl group, and a furamide moiety

Properties

IUPAC Name

1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2/c1-18-6-2-3-7-21(18)17-30-26(34)19-11-14-33(15-12-19)25-23(10-5-13-29-25)27-31-24(32-35-27)20-8-4-9-22(28)16-20/h2-10,13,16,19H,11-12,14-15,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUOBMNNFYCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzimidazole core, sulfonylation, and the introduction of the furamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to the compound have shown significant growth inhibition against various cancer cell lines. In particular, compounds with structural similarities have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 .

The oxadiazole group has been linked to enhanced interactions with biological targets involved in cancer progression. The compound's design allows it to engage with enzymes and receptors critical for tumor growth and survival, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to anticancer properties, compounds featuring the oxadiazole structure have been investigated for their anti-inflammatory effects. Research indicates that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play pivotal roles in inflammatory processes . The dual inhibition of these enzymes suggests potential applications in treating inflammatory diseases.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole ring followed by coupling with piperidine derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the aromatic rings can significantly influence biological activity and selectivity towards specific targets.

Case Studies

Study Compound Target Activity Results
1Similar Oxadiazole DerivativeCancer Cell LinesAnticancerPGIs of up to 86.61% against OVCAR-8
2Oxadiazole Containing CompoundCOX/LOX EnzymesAnti-inflammatorySignificant inhibition observed
3N-Aryl OxadiazolaminesVarious Cancer ModelsAnticancerModerate activity across multiple cell lines

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can be compared with other benzimidazole derivatives, such as:

  • N-{6-[(4-chlorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-furamide
  • N-{6-[(4-nitrophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-furamide

These similar compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups

Biological Activity

The compound 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a novel derivative featuring a complex structure that combines oxadiazole and piperidine moieties. This compound has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry.

Structure and Properties

The molecular formula of this compound is C24H27FN6O2C_{24}H_{27}FN_{6}O_{2}, with a molecular weight of 426.50 g/mol. The presence of the 3-fluorophenyl and 1,2,4-oxadiazol-5-yl groups suggests potential interactions with various biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. Specifically, compounds containing oxadiazole rings have shown promising activity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values of 0.67 µM against the PC-3 prostate cancer cell line, 0.80 µM against HCT-116 colon cancer cells, and 0.87 µM against ACHN renal cancer cells .
Cell LineIC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These results indicate significant cytotoxic effects, warranting further exploration into its mechanism of action.

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies on similar oxadiazole derivatives have shown that they can activate apoptotic pathways, leading to cell death in malignant cells .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been evaluated for antimicrobial activities. The compound was tested against various bacterial strains and exhibited promising results, indicating potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Activity : A synthesized derivative similar to the target compound was tested against leukemia and solid tumor cell lines, showing significant growth inhibition . The study utilized both in vitro assays and molecular docking studies to elucidate binding affinities.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and E. coli, revealing effective inhibition at low concentrations .

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with mGlu5’s allosteric pocket, referencing the co-crystal structure of ADX47273 .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor stability over 100 ns (AMBER/CHARMM force fields) to assess hydrophobic interactions with Phe-787 and Tyr-659 .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for fluorophenyl substitutions to optimize binding .

Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR (DMSO-d6) confirms regiochemistry of oxadiazole (δ 8.9–9.2 ppm) and piperidine coupling (δ 3.1–3.5 ppm) .
  • X-ray crystallography : Use SHELXL for refinement; key metrics: R-factor < 0.05, hydrogen bonding between carboxamide and pyridine .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values validate stoichiometry .

How should researchers design SAR studies to evaluate the 3-fluorophenyl-oxadiazole moiety’s contribution to target engagement?

Q. Advanced Research Focus

  • Analog synthesis : Replace 3-fluorophenyl with chloro-, methoxy-, or trifluoromethyl groups to assess electronic effects .
  • Biological testing : Compare IC50 values in mGlu5 Ca²⁺ mobilization assays (Δ potency >10-fold indicates critical substituent) .
  • Crystallographic analysis : Resolve co-structures with analogs to map substituent interactions (e.g., fluorine’s role in π-stacking) .

What methodologies effectively assess metabolic stability in preclinical models?

Q. Advanced Research Focus

  • Liver microsome assays : Incubate with human/rat microsomes (NADPH regeneration system); monitor parent compound depletion via LC-MS/MS (t1/2 >30 mins desirable) .
  • Metabolite ID : High-resolution MS/MS identifies oxidation (e.g., piperidine N-oxidation) or glucuronidation .
  • CYP inhibition screening : Use fluorogenic substrates (CYP3A4/2D6) to rule out off-target interactions .

How can conflicting results between in vitro potency and in vivo efficacy be addressed?

Q. Advanced Research Focus

  • Pharmacokinetic profiling : Measure plasma/brain exposure (AUC, Cmax) to assess blood-brain barrier penetration (logP >3 optimal) .
  • Metabolite activity testing : Isolate major metabolites and test in vitro to rule out prodrug mechanisms .
  • Dose-response alignment : Use PK/PD modeling to correlate free plasma concentrations with target occupancy .

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